An In-depth Technical Guide to the Chemical Properties of 3-amino-N-(tert-butyl)benzamide
An In-depth Technical Guide to the Chemical Properties of 3-amino-N-(tert-butyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-amino-N-(tert-butyl)benzamide (CAS No. 25900-62-3), a versatile benzamide derivative. While comprehensive experimental data for this compound remains somewhat elusive in publicly accessible literature, this document consolidates available information, including a viable synthetic pathway for its precursor, and contextualizes its characteristics through comparative analysis with related structures. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery, offering insights into the molecule's potential as a scaffold or intermediate in the development of novel therapeutics.
Introduction
3-amino-N-(tert-butyl)benzamide belongs to the class of aminobenzamides, a group of compounds recognized for their diverse biological activities. The presence of a primary aromatic amine, a secondary amide, and a bulky tert-butyl group imparts a unique combination of structural features and chemical reactivity. While its direct biological applications are not extensively documented, its structural motifs are present in molecules of pharmaceutical interest. Notably, the simpler 3-aminobenzamide is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, suggesting that derivatives such as 3-amino-N-(tert-butyl)benzamide could be explored for similar or novel biological targets. This guide aims to provide a detailed understanding of its chemical nature to facilitate its use in research and development.
Chemical and Physical Properties
| Property | Value | Source/Comment |
| CAS Number | 25900-62-3 | [1] |
| Molecular Formula | C₁₁H₁₆N₂O | |
| Molecular Weight | 192.26 g/mol | |
| Appearance | Likely a solid at room temperature. | Based on related benzamides. |
| Melting Point | 123-125 °C (for the 3-nitro precursor) | [2] |
| Boiling Point | Data not available | |
| Solubility | Data not available | Likely soluble in organic solvents like methanol, ethanol, and DMSO. |
| pKa | Data not available | The aromatic amine will have a pKa in the range of 3-5. |
Spectroscopic Data
Detailed experimental spectroscopic data for 3-amino-N-(tert-butyl)benzamide is not widely published. The following sections provide expected spectral characteristics based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H protons of the amine and amide groups, and the singlet for the tert-butyl group. The aromatic protons would appear as complex multiplets in the aromatic region (approx. 6.5-7.5 ppm). The tert-butyl group would present as a sharp singlet around 1.4 ppm. The N-H protons would appear as broad singlets. For the precursor, N-tert-butyl-3-nitrobenzamide, proton NMR in CDCl₃ showed absorptions at 8.517 ppm (s, 1H, 2-aryl H) and 8.337 ppm (d, 1H, 4-aryl H)[2].
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (approx. 167 ppm), the aromatic carbons (in the 110-150 ppm range), the quaternary carbon of the tert-butyl group (around 51 ppm), and the methyl carbons of the tert-butyl group (around 29 ppm)[3].
Infrared (IR) Spectroscopy
The IR spectrum of 3-amino-N-(tert-butyl)benzamide would be characterized by the following key absorption bands:
-
N-H stretching (amine): Two bands in the region of 3300-3500 cm⁻¹, characteristic of a primary aromatic amine.
-
N-H stretching (amide): A single band around 3300 cm⁻¹.
-
C=O stretching (amide): A strong absorption band in the region of 1630-1660 cm⁻¹. For the related N-(tert-butyl)benzamide, this peak is observed at 1643 cm⁻¹[3].
-
N-H bending (amide): Around 1550 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Predicted mass spectrometry data for 3-amino-N-(tert-butyl)benzamide suggests the following adducts[4]:
-
[M+H]⁺: 193.13355 m/z
-
[M+Na]⁺: 215.11549 m/z
Synthesis and Reactivity
Synthetic Pathway
A reliable synthetic route to 3-amino-N-(tert-butyl)benzamide involves a two-step process starting from 3-nitrobenzoyl chloride, as described in U.S. Patent 5,643,965[2].
Step 1: Synthesis of N-tert-butyl-3-nitrobenzamide
This step involves the amidation of 3-nitrobenzoyl chloride with tert-butylamine. The reaction is typically carried out at low temperatures (below 10 °C) in a suitable solvent[2].
Experimental Protocol:
-
Dissolve 3-nitrobenzoyl chloride in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to below 10 °C in an ice bath.
-
Slowly add tert-butylamine to the cooled solution with stirring.
-
Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-tert-butyl-3-nitrobenzamide[2]. This intermediate has a reported melting point of 123-125 °C[2].
Step 2: Reduction to 3-amino-N-(tert-butyl)benzamide
The nitro group of N-tert-butyl-3-nitrobenzamide is then reduced to a primary amine to yield the final product. This can be achieved using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation[5].
Experimental Protocol (Iron/Acetic Acid Reduction):
-
Suspend N-tert-butyl-3-nitrobenzamide and iron powder in a mixture of ethanol and acetic acid.
-
Heat the mixture at reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acetic acid.
-
Wash with water and brine, then dry the organic layer and concentrate to obtain 3-amino-N-(tert-butyl)benzamide[5].
Chemical Reactivity
3-amino-N-(tert-butyl)benzamide possesses two primary reactive sites: the primary aromatic amine and the secondary amide.
-
Reactions of the Amino Group: The aromatic amine can undergo typical reactions such as diazotization followed by substitution (Sandmeyer reaction), acylation, alkylation, and formation of sulfonamides. These reactions allow for the introduction of a wide variety of functional groups at the 3-position of the benzamide scaffold.
-
Reactions of the Amide Group: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The N-H proton of the amide is weakly acidic and can be deprotonated with a strong base.
Applications in Drug Discovery and Research
While specific applications of 3-amino-N-(tert-butyl)benzamide are not extensively reported, its structural components suggest its utility as a chemical intermediate in the synthesis of more complex molecules. Benzamide derivatives are known to exhibit a wide range of biological activities, and the 3-amino group provides a convenient handle for further chemical modifications. For instance, 3-aminobenzamide derivatives are being explored as β-lactam antibiotic adjuvants to combat methicillin-resistant staphylococcal infections[6]. The N-tert-butyl group can influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability.
Safety and Handling
Detailed toxicological data for 3-amino-N-(tert-butyl)benzamide is largely unavailable[1]. As with any chemical of unknown toxicity, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be used.
Recommended PPE:
-
Eye/Face Protection: Safety goggles with side-shields[1].
-
Skin Protection: Impervious clothing and gloves[1].
-
Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a respirator may be necessary[1].
First Aid Measures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off with soap and water.
-
Eye Contact: Rinse thoroughly with plenty of water.
-
Ingestion: Rinse mouth with water[1].
Conclusion
3-amino-N-(tert-butyl)benzamide is a benzamide derivative with potential as a building block in medicinal chemistry and materials science. While a comprehensive experimental characterization is not yet available in the public domain, this guide provides a framework for its synthesis and an understanding of its likely chemical properties based on related compounds. The synthetic accessibility and the presence of reactive functional groups make it an attractive starting material for the generation of compound libraries for drug discovery and other research applications. Further investigation into the physicochemical and biological properties of this compound is warranted to fully explore its potential.
References
- This journal is © The Royal Society of Chemistry 2017. (URL not provided)
- CN101108806A - Technique for synthesizing tert-butylamine - Google P
- US5643965A - Aminobenzamide compounds for the treatment of neurodegenerative disorders - Google P
- US20170348258A1 - 3-Amino Benzamide Derivative Serving As B-Lactam Auxiliary Antibiotic, Preparation Method and Use Thereof - Google P
-
3-amino-n-(tert-butyl)benzamide (C11H16N2O) - PubChemLite. (URL: [Link])
-
How to purify p-amino tert butyl benzamide ? | ResearchGate. (URL: [Link])
Sources
- 1. echemi.com [echemi.com]
- 2. US5643965A - Aminobenzamide compounds for the treatment of neurodegenerative disorders - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. AU700984B2 - Benzamide-containing pharmaceutical compositions - Google Patents [patents.google.com]
- 5. CN107805205B - Preparation method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 6. US20170348258A1 - 3-Amino Benzamide Derivative Serving As B-Lactam Auxiliary Antibiotic, Preparation Method and Use Thereof - Google Patents [patents.google.com]
